Heptyl 2-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 2-bromopropanoate, also known as 2-bromopropionic acid heptyl ester, is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a member of the ester family, characterized by the presence of a bromine atom attached to the second carbon of the propanoate group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropionic acid with heptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Heptyl 2-bromopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Heptyl alcohol and the corresponding substituted product.
Reduction: Heptyl 2-bromopropanol.
Hydrolysis: 2-bromopropionic acid and heptanol.
Scientific Research Applications
Heptyl 2-bromopropanoate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the preparation of polymers and copolymers with specific properties.
Biological Studies: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Mechanism of Action
The mechanism of action of heptyl 2-bromopropanoate involves its interaction with nucleophiles and enzymes. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. In biological systems, enzymes such as esterases can hydrolyze this compound to produce 2-bromopropionic acid and heptanol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Methyl 2-bromopropanoate: Similar in structure but with a methyl group instead of a heptyl group.
Ethyl 2-bromopropanoate: Contains an ethyl group instead of a heptyl group.
Propyl 2-bromopropanoate: Features a propyl group in place of the heptyl group.
Uniqueness: Heptyl 2-bromopropanoate is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect the compound’s solubility, reactivity, and applications in various fields .
Properties
CAS No. |
38674-99-6 |
---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
heptyl 2-bromopropanoate |
InChI |
InChI=1S/C10H19BrO2/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9H,3-8H2,1-2H3 |
InChI Key |
XOLHAEPYINTAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.